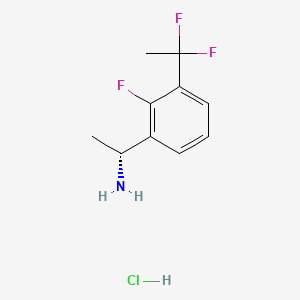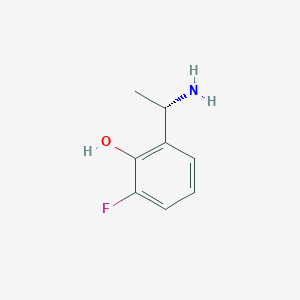
(R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a fluorinated phenyl ring and an amine group, making it potentially useful in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and amine precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride may involve large-scale reactors, automated control systems, and stringent quality control measures to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride may have potential applications as a pharmaceutical intermediate. Its fluorinated structure could enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl ring and amine group may play a crucial role in binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine: The non-hydrochloride form of the compound.
®-1-(3-(1,1-Difluoroethyl)-2-chlorophenyl)ethan-1-amine hydrochloride: A similar compound with a chlorine atom instead of a fluorine atom.
®-1-(3-(1,1-Difluoroethyl)-2-bromophenyl)ethan-1-amine hydrochloride: A similar compound with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride lies in its specific fluorinated structure, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H13ClF3N |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
(1R)-1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13;/h3-6H,14H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
QFDWAJGDAVRETJ-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl |
SMILES canónico |
CC(C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)
![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)
![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)
![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)



![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)
